molecular formula C25H27N3O4 B11396898 N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

Cat. No.: B11396898
M. Wt: 433.5 g/mol
InChI Key: RPTIWTNZGNFQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is a complex organic compound that features a benzodiazole core linked to a furan-2-carboxamide moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the propyl chain and the furan-2-carboxamide group. Common reagents used in these reactions include furan-2-carboxylic acid, 2-methoxyphenol, and various alkylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates and materials with unique properties.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound shares a similar furan-2-carboxamide moiety but differs in the core structure, which is based on an indole rather than a benzodiazole.

    3-(2-Methoxyphenoxy)-1,2-propanediol: This compound contains the 2-methoxyphenoxy group but lacks the benzodiazole and furan-2-carboxamide components.

Uniqueness

N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[3-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-30-21-11-4-5-12-22(21)31-18-8-16-28-20-10-3-2-9-19(20)27-24(28)14-6-15-26-25(29)23-13-7-17-32-23/h2-5,7,9-13,17H,6,8,14-16,18H2,1H3,(H,26,29)

InChI Key

RPTIWTNZGNFQAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.